molecular formula C18H21NO3 B495868 N-isopropyl-2-(2-phenoxyethoxy)benzamide

N-isopropyl-2-(2-phenoxyethoxy)benzamide

Cat. No.: B495868
M. Wt: 299.4g/mol
InChI Key: SMPYDHVUIBSWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropylamine group attached to the benzamide nitrogen and a 2-phenoxyethoxy substituent at the ortho position of the benzene ring.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

2-(2-phenoxyethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-14(2)19-18(20)16-10-6-7-11-17(16)22-13-12-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

SMPYDHVUIBSWQH-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Key Observations:

Substituent Effects: The target compound’s 2-phenoxyethoxy group distinguishes it from analogs like 10c (pyrazole ring) and Rip-B (dimethoxyphenethyl). The ether linkage may enhance solubility compared to hydrophobic groups (e.g., pyrazole in 10c) but reduce reactivity compared to electron-withdrawing substituents (e.g., ketone in N,N-Diisopropyl derivative) .

Synthetic Efficiency: Compound 10c achieved 87% purity via column chromatography, suggesting robust synthetic protocols for N-isopropyl benzamides . Rip-B was synthesized in 80% yield under mild conditions, indicating that steric hindrance from bulky substituents (e.g., phenoxyethoxy in the target) might require optimized reaction conditions .

Physical Properties :

  • The melting point of 10c (176–178°C) is significantly higher than Rip-B (90°C), likely due to the pyrazole ring’s rigidity and hydrogen-bonding capacity . The target compound’s melting point is unreported but could be intermediate given its flexible ether chain.

Functional and Application Comparisons

  • Biological Activity: Mepronil and etobenzanid (from ) demonstrate benzamides’ utility in agrochemistry, targeting fungal pathogens . The target compound’s phenoxyethoxy group may confer herbicidal or antifungal properties, though empirical data is lacking. Rip-B and Rip-D () include phenolic or salicylamide motifs, which are common in anti-inflammatory or antioxidant agents .
  • Reactivity and Catalytic Potential: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables metal-catalyzed C–H functionalization. The target compound’s ether chain might limit such coordination, favoring alternative reaction pathways .

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